molecular formula C14H12O5 B11787792 Methyl5-(3-methoxybenzoyl)furan-2-carboxylate

Methyl5-(3-methoxybenzoyl)furan-2-carboxylate

Cat. No.: B11787792
M. Wt: 260.24 g/mol
InChI Key: VPOUEGDVNLKALN-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is a furan-based derivative characterized by a methoxy-substituted benzoyl group at the 5-position of the furan ring and a methyl ester at the 2-position. For instance, compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () and methyl 5-(4-methylbenzoyl)furan-2-carboxylate () share a similar scaffold, underscoring the importance of substituent effects on bioactivity and physicochemical properties. These derivatives are typically synthesized via modified Meerwein arylation or condensation reactions and characterized using NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(3-methoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-10-5-3-4-9(8-10)13(15)11-6-7-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

VPOUEGDVNLKALN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

This compound demonstrates reactivity as a diene in [4+2] cycloadditions. Key findings include:

Reaction Partner Catalyst Conditions Product Selectivity Yield Source
EthyleneSn-Beta190°C, 2 hMethyl 4-(methoxymethyl)benzenecarboxylate46%28% conversion
EthyleneZr-Beta190°C, 6 hMethyl 4-(methoxymethyl)benzenecarboxylate81%26% conversion

The reaction proceeds via furan acting as an electron-rich diene, with the methoxybenzoyl group enhancing electron density. Sn-Beta and Zr-Beta catalysts improve regioselectivity by stabilizing transition states .

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis and aminolysis:

  • Hydrolysis : Acidic or basic conditions cleave the methyl ester to yield 5-(3-methoxybenzoyl)furan-2-carboxylic acid.

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions:

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively functionalize the 4-position of the furan ring.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Cross-Coupling Reactions

The methoxybenzoyl moiety enables palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl systems.

  • Heck Reaction : Alkenylation at the benzoyl group’s meta position.

Redox Reactions

  • Oxidation : The methoxybenzoyl group can be oxidized to a carboxylic acid using KMnO₄ or RuO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran derivatives.

Condensation Reactions

Reacts with aldehydes or ketones under acidic conditions to form fused heterocycles. For example:

text
Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate + Benzaldehyde → 5-(3-Methoxybenzoyl)-2-furylchalcone Catalyst: Acetic acid, 70°C, 12 h Yield: ~62% (estimated from analogous reactions)[6]

Key Mechanistic Insights

  • Electronic Effects : The methoxy group activates the benzoyl ring for electrophilic substitution, while the ester group directs nucleophilic attack.

  • Steric Considerations : The 3-methoxy substituent on the benzoyl group hinders reactions at the ortho position.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is characterized by a furan ring, an ester functional group, and a methoxybenzoyl moiety. This structure contributes to its reactivity and biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with benzoyl chlorides under controlled conditions, often utilizing solvents such as tetrahydrofuran or ethanol to facilitate the reaction.

Anticancer Properties

One of the most significant applications of methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is its potential as an anticancer agent. Research has shown that derivatives of furan compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of lung cancer cells (A549) while exhibiting minimal toxicity to normal cells .

Case Study: Anticancer Activity

  • Compound Tested: Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate
  • Cell Lines: A549 (human lung cancer), BJ (normal fibroblast)
  • Method: MTT assay
  • Results: Significant reduction in A549 cell viability with IC50 values indicating potency against cancer cells without affecting normal cells.

Antioxidant Activity

In addition to anticancer properties, methyl 5-(3-methoxybenzoyl)furan-2-carboxylate exhibits antioxidant activity. Compounds containing furan rings are known for their ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases. This property is particularly relevant in the development of nutraceuticals aimed at enhancing health through dietary antioxidants.

Pharmaceutical Development

The structural features of methyl 5-(3-methoxybenzoyl)furan-2-carboxylate make it a candidate for drug development. Its ability to interact with biological targets suggests potential roles in treating various diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders.

Table: Potential Applications in Pharmaceuticals

Application AreaDescription
Anticancer AgentsTargeting specific cancer cell lines
AntioxidantsScavenging free radicals to reduce oxidative stress
Anti-inflammatory DrugsModulating inflammatory pathways
Neuroprotective AgentsProtecting neuronal cells from damage

Material Science

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate can also find applications in material science. Its derivatives can be used as intermediates in the synthesis of polymers and other materials that require specific thermal or mechanical properties. The incorporation of furan units into polymer matrices can enhance their thermal stability and mechanical performance.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Substituent Variations

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ():

    • Substituents : Fluorine and nitro groups at the 2- and 4-positions of the phenyl ring.
    • Synthesis : Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate.
    • Key Features : Planar molecular geometry stabilized by stacking interactions and long-range C–H···F bonds. SC-XRD revealed a C3–F1 distance of 2.87 Å, indicating through-space coupling .
  • Methyl 5-(4-Methylbenzoyl)furan-2-carboxylate (CAS 170632-15-2, ): Substituents: Methyl group at the 4-position of the benzoyl ring. Key Features: The electron-donating methyl group enhances solubility compared to nitro-substituted analogs. No crystallographic data are reported, but similar planar conformations are expected .
  • Methyl 5-(Chloromethyl)furan-2-carboxylate (CAS 2144-37-8, ):

    • Substituents : Chloromethyl group at the 5-position.
    • Physical Properties : Higher density (1.266 g/cm³) and lower melting point (32–36°C) due to the polarizable chlorine atom .

Antimycobacterial Agents

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate :

    • Target : Inhibits MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis (Mtb).
    • Activity : Demonstrated potency in mycobacterial models, attributed to the electron-withdrawing nitro group enhancing target binding .
  • The hydroxy and methoxy groups may contribute to radical scavenging .

Antiviral and Antibacterial Agents

  • Benzo[b]furan/Thiophene Derivatives (): Target: SARS-CoV-2 main protease (MPRO). Activity: Ethyl 3-benzoylamino-5-(imidazolyl)benzo[b]furan-2-carboxylate showed DAS values indicating strong inhibition via active-site modulation .

Physicochemical and Crystallographic Properties

Compound Molecular Formula Substituents Crystallographic Features Biological Target
Methyl 5-(3-Methoxybenzoyl)furan-2-carboxylate C₁₄H₁₂O₅ 3-Methoxybenzoyl Not reported Not specified
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 2-Fluoro, 4-nitro Planar structure, C3–F1 = 2.87 Å MbtI (Mtb)
Methyl 5-(4-Methylbenzoyl)furan-2-carboxylate C₁₄H₁₂O₄ 4-Methylbenzoyl No SC-XRD data Not specified
Methyl 5-(Chloromethyl)furan-2-carboxylate C₇H₇ClO₃ Chloromethyl Melting point = 32–36°C Intermediate synthesis

Key Research Findings

Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., nitro, fluorine) enhance antimycobacterial activity by improving target binding, while electron-donating groups (e.g., methyl, methoxy) may improve solubility .

Conformational Stability : SC-XRD and NMR studies highlight the role of through-space interactions (e.g., C–F coupling) in stabilizing planar conformations critical for bioactivity .

Diverse Biological Targets : Structural analogs exhibit activity against Mtb, SARS-CoV-2, and plant viruses, underscoring the scaffold’s versatility .

Biological Activity

Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate acylating agents. Various methods have been reported, including the use of furfuryl alcohol as a precursor. The compound can be synthesized through acylation reactions that introduce the methoxybenzoyl group onto the furan nucleus.

Biological Activity

1. Anticancer Properties

Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate has demonstrated notable anticancer activity against several cancer cell lines. In studies evaluating its cytotoxic effects, the following findings were observed:

  • IC50 Values : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating its effectiveness. For instance, derivatives of furan compounds often show IC50 values in the range of 62.37 µg/mL against HeLa cells, suggesting significant potential for further development as an anticancer agent .

Table 1: IC50 Values of Methyl Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
8cHeLa62.37
8aHepG2143.64
8bVero215.01

2. Antibacterial Activity

The antibacterial properties of Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate have also been evaluated against various Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against pathogenic strains.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values around 250 µg/mL against Bacillus subtilis and Escherichia coli, indicating effective antibacterial activity .

Table 2: MIC Values Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Bacillus cereus500
E. coli250

Structure-Activity Relationship (SAR)

The biological activity of Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate is influenced by its structural features. Modifications in the furan ring and the introduction of substituents such as methoxy groups significantly affect its potency against cancer and bacterial cells.

Research indicates that the presence of specific functional groups enhances cytotoxicity and antibacterial efficacy. For example, compounds with methoxy substitutions at strategic positions on the furan ring tend to exhibit higher activity compared to their unsubstituted counterparts .

Case Studies

Several studies have highlighted the therapeutic potential of Methyl-5-(3-methoxybenzoyl)furan-2-carboxylate:

  • Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that this compound could significantly inhibit cell proliferation, particularly in neuroblastoma and glioblastoma models .
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties demonstrated effective inhibition of bacterial growth, suggesting its potential application in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via esterification of 5-(3-methoxybenzoyl)furan-2-carboxylic acid with methanol under acidic catalysis. Alternatively, Friedel-Crafts acylation of methyl furan-2-carboxylate with 3-methoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is employed. Optimization involves monitoring reaction progress via TLC or HPLC , controlling temperature to minimize side reactions, and using anhydrous conditions. Purification by recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yield and purity .

Q. What analytical techniques are recommended for confirming the structural integrity of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy, benzoyl, and ester groups).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (benzoyl C=O) validate functional groups.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Consistency with literature values indicates sample homogeneity .

Q. How can solubility and stability of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate be evaluated for biological assays?

  • Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via serial dilution and visual inspection for precipitation. Stability studies involve incubating the compound at 25°C and 37°C over 24–72 hours, followed by HPLC analysis to detect degradation products . For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is recommended .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate, and how can they be mitigated?

  • Answer : Challenges include poor crystal quality due to flexible substituents (e.g., methoxy groups) and twinning. Mitigation strategies:

  • Crystallization Optimization : Use solvent vapor diffusion with mixed solvents (e.g., chloroform/hexane) to enhance lattice formation.
  • Data Collection : High-resolution synchrotron X-ray sources improve weak diffraction patterns.
  • Refinement : SHELXL (via WinGX suite) handles anisotropic displacement parameters and validates hydrogen bonding networks .

Q. How can computational modeling predict the reactivity of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate in nucleophilic acyl substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., carbonyl carbons). Molecular docking simulations (AutoDock Vina) predict interactions with biological targets, such as enzyme active sites, guiding functionalization strategies .

Q. What methodologies are effective in elucidating the compound’s biological activity against inflammatory pathways?

  • Answer :

  • In Vitro Assays : NF-κB inhibition is tested in LPS-stimulated macrophages using luciferase reporter gene assays .
  • Kinase Profiling : Screen against a kinase inhibitor library (e.g., MAPK, PI3K/Akt) to identify off-target effects .
  • Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., arachidonic acid derivatives) to map anti-inflammatory mechanisms .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Answer : Cross-validate using orthogonal methods:

  • Dose-Response Curves : Confirm IC₅₀ values across multiple cell lines.
  • SAR Studies : Synthesize analogs (e.g., replacing methoxy with halogens) to test structure-activity hypotheses.
  • Molecular Dynamics : Simulate ligand-protein interactions over 100 ns to assess binding stability .

Q. What strategies address inconsistencies in crystallographic and spectroscopic data during structure refinement?

  • Answer :

  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., C-H···O) against crystallographic data.
  • Spectroscopic Cross-Check : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

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